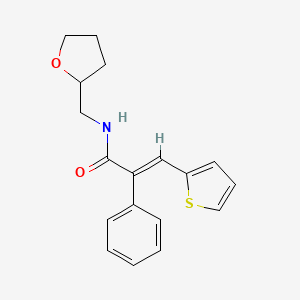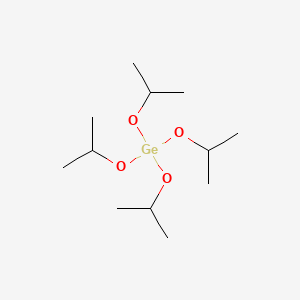
Germanium(IV) isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium(IV) isopropoxide is an organometallic compound consisting of germanium and isopropanol . It is a colorless and flammable liquid with a strong odor . It is used as a precursor to prepare GeO2 organic silanes, which is used to study the application of optical wave guide . It is also used in the synthesis of heterotactic polyactide and is involved in the macromolecule mediated synthesis of amorphous Germania .
Synthesis Analysis
Germanium(IV) isopropoxide is used as a precursor to prepare GeO2 organic silanes . It is used in the synthesis of heterotactic polyactide and also involved in the macromolecule mediated synthesis of amorphous Germania .Molecular Structure Analysis
The linear formula of Germanium(IV) isopropoxide is Ge(OCH(CH3)2)4 . Its CAS Number is 21154-48-3 and its molecular weight is 308.99 .Chemical Reactions Analysis
Germanium(IV) isopropoxide is used as a precursor to prepare GeO2 organic silanes . It is used in the synthesis of heterotactic polyactide and also involved in the macromolecule mediated synthesis of amorphous Germania .Physical And Chemical Properties Analysis
Germanium(IV) isopropoxide is a liquid . It has a boiling point of 167 °C and a density of 1.033 g/mL at 25 °C .Aplicaciones Científicas De Investigación
1. Nanotechnology Applications
Germanium(IV) isopropoxide has been utilized in the synthesis of germanium nanowires, which have superior electronic properties compared to silicon. These nanowires are promising for lithium-ion battery applications due to their high conductivity and efficient energy storage capabilities (Mahenderkar et al., 2014).
2. Optoelectronic Applications
The material has been used in the formation of germania particles, significant for their unique optical properties and suitability for optoelectronic applications. The synthesis process, conducted at ambient conditions and neutral pH, suggests potential commercial applications in optical fiber technologies (Patwardhan & Clarson, 2005).
3. Lithium-Ion Batteries
Research on germanium as a high-capacity anode material for lithium-ion batteries highlights its excellent lithium-ion diffusivity and high electrical conductivity. Innovative synthetic routes and electrode structures for germanium anodes have shown promising results, enhancing electrochemical performance (Hu et al., 2016).
4. Biological Imaging and Therapeutics
Germanium nanoparticles, including those derived from germanium(IV) isopropoxide, are being explored for applications in biological imaging and therapeutics. Their size-dependent optical properties make them suitable for a range of biomedical applications (Vaughn & Schaak, 2013).
5. Analytical Chemistry
Germanium(IV) isopropoxide is also significant in analytical chemistry, especially in the development of methods for determining germanium concentration in various samples. Techniques like voltammetry and spectrophotometry have been employed for sensitive and accurate quantification (Sun et al., 1995).
6. Photonic and Electronic Devices
The material is pivotal in the development of germanium-based photonic components, crucial for mid-infrared sensing applications and the fabrication of group-IV laser sources. Recent advances in germanium-on-insulator substrates indicate potential for future photonics platforms (Reboud et al., 2017).
7. Environmental and Health Safety
Research on germanium and its compounds, including germanium(IV) isopropoxide, covers aspects like occurrence, environmental impact, and health safety. This research is crucial for understanding the broader implications of using germanium in various applications (Thomas et al., 2011).
Mecanismo De Acción
Germanium(IV) isopropoxide, also known as Tetraisopropoxygermane, is an organometallic compound with the linear formula Ge(OCH(CH3)2)4 . This compound plays a significant role in various scientific research fields, including organic synthesis, catalysis, and nanomaterials .
Target of Action
The primary target of Germanium(IV) isopropoxide is the preparation of GeO2 organic silanes . These silanes are used to study the application of optical wave guides .
Mode of Action
Germanium(IV) isopropoxide interacts with its targets by serving as a precursor in the synthesis of GeO2 organic silanes . The compound’s unique structure allows it to facilitate the formation of these silanes, which are integral to the development of optical wave guides .
Biochemical Pathways
It is known that the compound is involved in the synthesis of heterotactic polyactide and the macromolecule mediated synthesis of amorphous germania . These processes are crucial for the development of various materials and technologies.
Result of Action
The result of Germanium(IV) isopropoxide’s action is the formation of GeO2 organic silanes . These silanes are used in the study of optical wave guides, contributing to advancements in this field . Additionally, the compound plays a role in the synthesis of heterotactic polyactide and the formation of amorphous Germania .
Action Environment
The efficacy and stability of Germanium(IV) isopropoxide can be influenced by various environmental factors. For instance, the compound is a colorless and flammable liquid with a strong odor . It has a boiling point of 167 °C , indicating that it can be volatile at high temperatures. Therefore, it should be handled and stored appropriately to maintain its stability and ensure its effective action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetra(propan-2-yloxy)germane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMYPSYVKAPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28GeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium(IV) isopropoxide | |
CAS RN |
21154-48-3 |
Source


|
| Record name | Germanium(IV) isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)
![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)
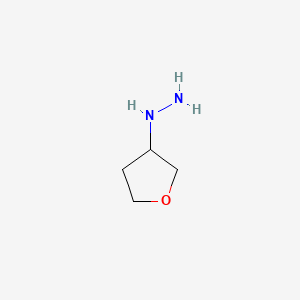
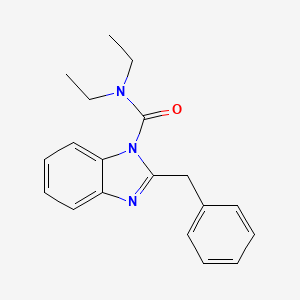
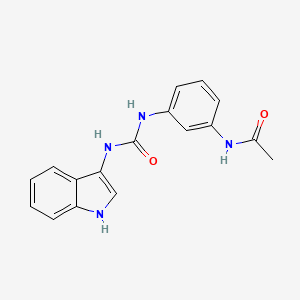
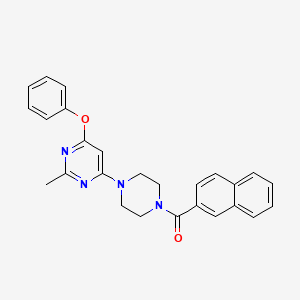

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)
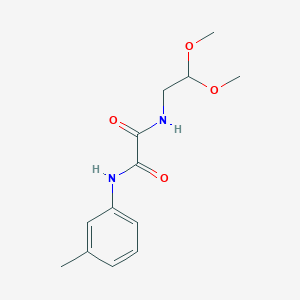
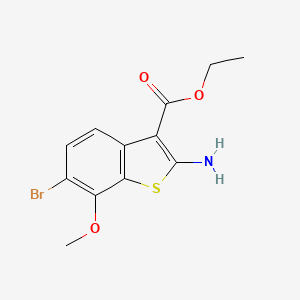

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)
